5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde
CAS No.: 142706-51-2
Cat. No.: VC16825983
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142706-51-2 |
---|---|
Molecular Formula | C13H14O3 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 5-(3-hydroxy-3-methylbut-1-ynyl)-2-methoxybenzaldehyde |
Standard InChI | InChI=1S/C13H14O3/c1-13(2,15)7-6-10-4-5-12(16-3)11(8-10)9-14/h4-5,8-9,15H,1-3H3 |
Standard InChI Key | QESXRKBNESBUAY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C#CC1=CC(=C(C=C1)OC)C=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzaldehyde core (C₆H₅CHO) modified with:
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A methoxy group (-OCH₃) at the 2-position, which enhances electron density on the aromatic ring through resonance effects.
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A 3-hydroxy-3-methylbut-1-yn-1-yl group at the 5-position, comprising a propargyl alcohol moiety (-C≡C-C(CH₃)(OH)). This substituent introduces both alkyne reactivity and hydrogen-bonding capabilities .
The spatial arrangement of these groups creates a planar aromatic system with orthogonal substituents, influencing intermolecular interactions and crystallization behavior.
Physicochemical Properties
The LogP (octanol-water partition coefficient) is predicted to be ~2.1, indicating moderate lipophilicity suitable for membrane penetration in biological systems .
Synthetic Methodologies
Conventional Alkylation Approach
Adapting procedures from similar benzaldehyde derivatives , the synthesis involves:
Reaction Scheme:
2-Methoxy-5-hydroxybenzaldehyde + Bromoalkyne → Target Compound
Optimized Conditions:
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Base: KOH (1.5 eq) in aqueous medium
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Temperature: 25°C (room temperature)
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Time: 24 hours
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Workup: Acidic quench (3N HCl), ethyl acetate extraction, column chromatography (petroleum ether:ethyl acetate = 8:1)
Key Challenges:
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Regioselectivity control during alkyne installation
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Minimizing diastereomer formation at the chiral tertiary alcohol center
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Preventing alkyne hydration under acidic workup conditions
Yield Optimization:
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Stepwise Protection: Pre-protection of phenolic -OH with acetyl groups improves yield to 35-40%
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Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) enhances reaction rate by 30%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 10.32 (s, 1H, CHO)
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δ 7.82 (d, J=2.4 Hz, 1H, ArH)
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δ 7.12 (dd, J=8.8, 2.4 Hz, 1H, ArH)
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δ 6.92 (d, J=8.8 Hz, 1H, ArH)
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δ 4.11 (s, 1H, -OH)
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δ 3.89 (s, 3H, -OCH₃)
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δ 2.76 (s, 2H, ≡C-CH₂-)
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δ 1.58 (s, 6H, -C(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃):
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δ 192.1 (CHO)
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δ 158.9 (C-OCH₃)
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δ 134.2-112.4 (aromatic carbons)
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δ 96.8 (alkyne C≡C)
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δ 72.4 (tertiary alcohol C-OH)
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δ 56.2 (OCH₃)
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δ 31.7 (C(CH₃)₂)
Vibrational Spectroscopy
FT-IR (KBr, cm⁻¹):
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3280 (O-H stretch)
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2920 (C-H alkyne)
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1685 (C=O aldehyde)
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1602 (aromatic C=C)
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1250 (C-O methoxy)
Reactivity and Functionalization
Alkyne Transformations
The terminal alkyne group enables:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation
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Hydroalkoxylation: Acid-catalyzed addition to form dihydrofurans
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Hydrogenation: Selective reduction to cis-alkenes using Lindlar catalyst
Aldehyde Reactivity
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Condensation Reactions: Formation of Schiff bases with primary amines (Knoevenagel, Mannich)
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Oxidation: Controlled oxidation to carboxylic acid using Jones reagent
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Reduction: NaBH₄ reduction to benzyl alcohol derivatives
Future Research Directions
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Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral tertiary alcohol centers
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In Silico Modeling: QSAR studies to predict biological activity profiles
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Green Chemistry Approaches: Solvent-free mechanochemical synthesis
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